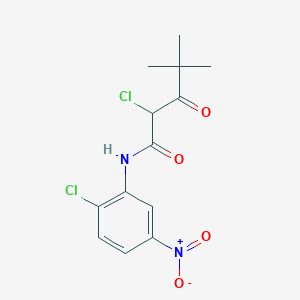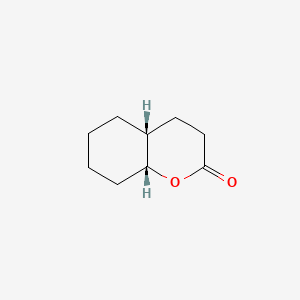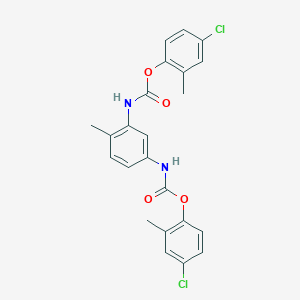![molecular formula C13H18N4O B11942909 2-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]ethanol](/img/structure/B11942909.png)
2-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]ethanol is a chemical compound with the molecular formula C13H18N4O It is a derivative of benzimidazole and piperazine, which are both significant in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]ethanol typically involves the reaction of 1H-benzimidazole with piperazine in the presence of ethanol. The process can be carried out under reflux conditions to ensure complete reaction. The reaction is usually monitored using techniques such as thin-layer chromatography (TLC) to determine the completion of the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or esters depending on the substituent.
Scientific Research Applications
2-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]ethanol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]ethanol involves its interaction with various molecular targets. The benzimidazole ring is known to bind to DNA and proteins, potentially disrupting their normal function. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The piperazine moiety may enhance the compound’s ability to cross cell membranes, increasing its bioavailability and effectiveness.
Comparison with Similar Compounds
Similar Compounds
2-(1H-benzimidazol-2-yl)-3-(4-(piperazin-1-yl)phenyl)propanenitrile: Another benzimidazole derivative with potential anticancer activity.
2-(4-(1H-benzimidazol-2-yl)thio)benzylidenehydrazine-1-carbothioamide: Known for its antimicrobial properties.
Uniqueness
2-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]ethanol is unique due to its combination of benzimidazole and piperazine, which imparts a broad spectrum of biological activities. Its structural features allow for versatile chemical modifications, making it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C13H18N4O |
|---|---|
Molecular Weight |
246.31 g/mol |
IUPAC Name |
2-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C13H18N4O/c18-10-9-16-5-7-17(8-6-16)13-14-11-3-1-2-4-12(11)15-13/h1-4,18H,5-10H2,(H,14,15) |
InChI Key |
HCMILXCFZGCDPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCO)C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



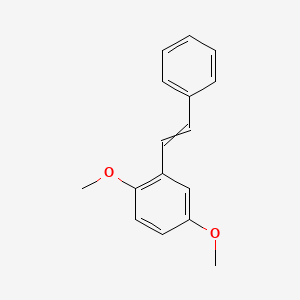
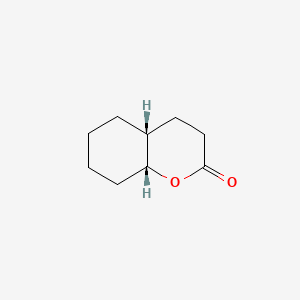
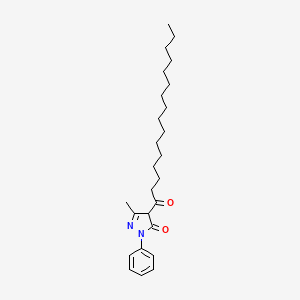

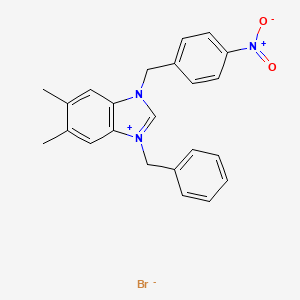

![n-(Benzo[c]phenanthren-3-yl)acetamide](/img/structure/B11942886.png)
![4-(4-Chlorophenyl)-2-[3-(4-fluorophenyl)-5-(2-thienyl)-3,4-dihydropyrazol-2-yl]thiazole](/img/structure/B11942888.png)

